N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15307634
InChI: InChI=1S/C18H14FNO3/c1-10-7-8-12-15(21)9-16(23-17(12)11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C18H14FNO3
Molecular Weight: 311.3 g/mol

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15307634

Molecular Formula: C18H14FNO3

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C18H14FNO3
Molecular Weight 311.3 g/mol
IUPAC Name N-(2-fluorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C18H14FNO3/c1-10-7-8-12-15(21)9-16(23-17(12)11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22)
Standard InChI Key RPUHBAHAFNPIOX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F)C

Introduction

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic molecule belonging to the family of chromene derivatives. Chromenes are heterocyclic compounds characterized by a fused pyrone and benzene ring system. This specific compound features functional groups such as a fluorinated phenyl ring, two methyl substituents on the chromene backbone, and an amide group.

The structural formula of this compound suggests its potential for biological activity due to the presence of pharmacologically relevant moieties like the fluorophenyl and chromenone groups.

Synthesis

The synthesis of N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves:

  • Preparation of Chromenone Core: The chromenone scaffold can be synthesized by cyclization reactions involving salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions.

  • Amide Bond Formation: The carboxylic acid derivative of chromenone is reacted with 2-fluoroaniline using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through Schotten–Baumann conditions.

This reaction sequence ensures high yields and purity of the desired product.

Biological Activity

Chromene derivatives, including N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, are widely studied for their pharmacological properties. The following activities are hypothesized based on structural analogs:

  • Anticancer Potential:

    • The fluorophenyl group enhances binding affinity to cancer-related enzymes or receptors.

    • Chromenones have demonstrated inhibitory effects on cell proliferation in various cancer cell lines.

  • Anti-inflammatory Activity:

    • Chromenes are known to inhibit pro-inflammatory mediators like COX enzymes.

  • Antimicrobial Properties:

    • Fluorinated compounds often exhibit enhanced antimicrobial efficacy due to their ability to penetrate microbial membranes.

Analytical Characterization

The compound can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: Signals corresponding to aromatic protons in the fluorophenyl group and methyl protons in the chromene structure.

    • 13C NMR: Carbon signals from the chromenone core and amide carbonyl group.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=OC=O) stretching (~1650 cm1^{-1}) and aromatic rings (~1500 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=311m/z = 311, confirming molecular weight.

Research Implications

N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide holds promise for further exploration in medicinal chemistry due to its structural features and predicted biological activities. Future studies should focus on:

  • In Vitro Assays: Testing against cancer cell lines and microbial strains.

  • Molecular Docking Studies: Understanding interactions with target proteins.

  • Toxicological Profiling: Evaluating safety profiles in preclinical models.

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